molecular formula C13H8N2O B1313944 1,7-Phenanthroline-2-carbaldehyde CAS No. 342429-28-1

1,7-Phenanthroline-2-carbaldehyde

Cat. No. B1313944
M. Wt: 208.21 g/mol
InChI Key: XVNBRPIGVQKJGQ-UHFFFAOYSA-N
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Description

1,7-Phenanthroline-2-carbaldehyde is a compound with the molecular formula C13H8N2O . It is a phenylhydrazone compound that has been shown to have anticancer activity . It is also a supramolecular complex, which means it can form hydrogen bonds and coordinate bonds with other molecules .


Synthesis Analysis

The synthesis of 1,7-Phenanthroline-2-carbaldehyde involves several steps. For example, one study reported the synthesis of a similar compound, 7-((Hydroxyimino)methyl)-1,10-phenanthroline-4-carbaldehyde oxime, in two steps starting from 4,7-dimethyl-1,10-phenanthroline .


Molecular Structure Analysis

1,7-Phenanthroline-2-carbaldehyde contains a total of 26 bonds; 18 non-H bonds, 17 multiple bonds, 1 rotatable bond, 1 double bond, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 aldehyde (aromatic), and 2 Pyridine .


Chemical Reactions Analysis

1,7-Phenanthroline-2-carbaldehyde can participate in various chemical reactions. For instance, it has been used in base-metal-catalyzed alkene hydrosilylation, a significant homogeneous catalytic reaction .


Physical And Chemical Properties Analysis

The molecular weight of 1,7-Phenanthroline-2-carbaldehyde is 208.21 g/mol . It has a topological polar surface area of 42.8 Ų and a complexity of 269 . Its solubility is greater than 31.2 µg/mL at pH 7.4 .

Scientific Research Applications

Fluorescent Probes and Ion Recognition

1,7-Phenanthroline derivatives have been studied for their potential as fluorescent probes and for ion recognition. For instance, a study by Algi (2016) reported the synthesis of a compound derived from 1,10-phenanthroline which acts as a fluorogenic probe for the detection of hypochlorite ion in aqueous solutions. This compound also showed responsiveness to metal ions like Zn2+, Cd2+, Ni2+, and Cu2+, indicating potential applications in metal ion recognition (Algi, 2016).

Synthesis and Properties of Complexes

1,7-Phenanthroline-2-carbaldehyde has been utilized in the synthesis of various metal complexes. For example, research by Rahman and Jahng (2007) involved the synthesis of benzo[b]-1,10-phenanthrolines and their ruthenium(II) complexes, highlighting the compound's versatility in forming metal complexes with potential applications in various fields including catalysis and materials science (Rahman & Jahng, 2007).

Fluorescence Properties in Complex Formation

The fluorescence properties of 1,7-Phenanthroline-2-carbaldehyde derivatives have been explored, particularly when forming complexes with metals. Li et al. (2015) synthesized a novel ligand and its Sm(III) complex which, when reacted with 1,10-phenanthroline, showed efficient luminescence activity. This indicates the compound's potential in developing luminescent materials and sensors (Li et al., 2015).

Novel Synthesis Methods

1,7-Phenanthroline-2-carbaldehyde has been employed in novel synthesis methods for creating derivatives with unique properties. For instance, Riesgo et al. (1996) developed an improved preparation method for certain phenanthroline derivatives, demonstrating the compound's utility in synthetic chemistry (Riesgo et al., 1996).

Safety And Hazards

1,7-Phenanthroline-2-carbaldehyde should be handled with care. It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future research directions for 1,7-Phenanthroline-2-carbaldehyde could involve further exploration of its potential applications in medicine, given its ability to interact with DNA and its demonstrated anticancer activity . Additionally, its role in chemical reactions such as base-metal-catalyzed alkene hydrosilylation could be further investigated .

properties

IUPAC Name

1,7-phenanthroline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O/c16-8-10-5-3-9-4-6-12-11(13(9)15-10)2-1-7-14-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNBRPIGVQKJGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2N=C(C=C3)C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Phenanthroline-2-carbaldehyde

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